molecular formula C19H7F7N2O3 B1681125 STAT3 抑制剂 VII CAS No. 1041438-68-9

STAT3 抑制剂 VII

货号 B1681125
CAS 编号: 1041438-68-9
分子量: 444.3 g/mol
InChI 键: FOEBLBGFGWQSRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

STAT3 Inhibitor VII is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It controls the biological activity of STAT3 and also inhibits the transcription of STAT3 target genes .


Synthesis Analysis

The synthesis of STAT3 inhibitors has been reported in several studies. For instance, one study reported the rational design, synthesis, and biological evaluation of novel potent STAT3 inhibitors based on iso-napabucasin . Another study used structure-based virtual screening complemented by molecular dynamics simulations to identify potential STAT3 inhibitors .


Molecular Structure Analysis

The molecular structure of STAT3 inhibitors has been analyzed using various techniques. For example, structure-based virtual screening and molecular dynamics simulations have been used to identify potential STAT3 inhibitors . These simulations pinpointed compounds forming distinct hydrogen bonds with the SH2 domain of STAT3 .


Chemical Reactions Analysis

The chemical reactions involving STAT3 inhibitors have been studied. For instance, one study found that STAT3 inhibitors form distinct hydrogen bonds with the SH2 domain of STAT3 . Another study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of STAT3 inhibitors have been studied. For instance, one study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines . Another study reported that a STAT3 inhibitor has good plasma stability and solubility .

科学研究应用

癌症治疗中的 STAT3 抑制剂

STAT3 是一种转录因子,在调节与细胞周期、细胞存活和免疫反应相关的基因中起着至关重要的作用,这些基因与癌症进展有关。它在大约 70% 的人类实体瘤中保持组成型活性。已经开发出多种抑制 STAT3 的策略,包括靶向其 SH2 结构域、DNA 结合结构域并破坏其二聚化。这些方法通过抑制与癌症进展相关的抗凋亡、血管生成和侵袭/转移,在癌症治疗中显示出前景 (Furtek 等,2016)

针对特定癌症的 STAT3 抑制剂

基于羟肟酸和基于苯甲酸的抑制剂已显示出对人神经胶质瘤、乳腺癌和前列腺癌细胞的生物活性。它们阻断 STAT3 DNA 结合活性和 STAT3 依赖基因的表达,有效降低癌细胞的增殖和活力。在神经胶质瘤和乳腺癌的小鼠异种移植模型中,这些抑制剂已有效抑制肿瘤生长 (Yue 等,2016)

STAT3 作为小分子抑制剂的靶标

STAT3 的小分子抑制剂已被确定为各种癌症的潜在治疗策略。STAT3 抑制剂的开发集中在蛋白质的不同结构区域,例如 SH2 结构域、DNA 结合结构域和卷曲螺旋结构域。最近的研究总结了 STAT3 抑制剂发现的进展,强调了它们对各种癌症的潜力 (Song 等,2022)

STAT3 抑制在肿瘤生长和转移中的作用

STAT3 已被确认为一种癌基因,它通过调节靶基因(包括细胞周期调节剂、血管生成因子和抗凋亡基因)来促进肿瘤发生。直接沉默或抑制 STAT3 会减少肿瘤的生长和存活,表明其作为癌症治疗的治疗靶点的潜力 (Wake & Watson,2015)

用于结直肠癌的新型 STAT3 抑制剂

布鲁桑醇 (BOL) 是一种新型 STAT3 抑制剂,已在结直肠癌的体外和体内模型中显示出有效的抗肿瘤活性。BOL 抑制 STAT3 DNA 结合能力并抑制 STAT3 靶基因的转录,有效抑制结直肠癌肿瘤异种移植物 (Wei 等,2018)

STAT3 抑制剂在克服耐药性中的作用

STAT3 的反馈激活在介导对各种靶向癌症治疗和化疗的耐药性中起着重要作用。联合靶向 STAT3 及其主要靶点已被建议作为一种在癌症治疗中克服耐药性的策略 (Zhao 等,2016)

安全和危害

The safety and hazards of STAT3 inhibitors have been studied. For instance, one study found that STAT3 is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem . Therefore, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy for numerous cancers .

未来方向

Future directions for the study of STAT3 inhibitors include further exploration of their therapeutic potential. For instance, one study suggested that STAT3 could be a future target for bone-related diseases . Another study suggested that the findings on STAT3 inhibitors provide new insights into the translational application of STAT3 in cancer and may contribute to the promotion of more effective treatments toward malignancies .

属性

IUPAC Name

ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBLBGFGWQSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H7F7N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

STAT3 Inhibitor VII

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STAT3 Inhibitor VII
Reactant of Route 2
Reactant of Route 2
STAT3 Inhibitor VII
Reactant of Route 3
Reactant of Route 3
STAT3 Inhibitor VII
Reactant of Route 4
STAT3 Inhibitor VII
Reactant of Route 5
STAT3 Inhibitor VII
Reactant of Route 6
STAT3 Inhibitor VII

Citations

For This Compound
80
Citations
S Hashioka, A Klegeris, H Qing, PL McGeer - Neurobiology of disease, 2011 - Elsevier
… We next studied the effects of S3I-201 and STAT3 inhibitor VII, which have been reported as … 1D) revealed that 10 μM of S3I-201 and 3 μM of STAT3 inhibitor VII significantly attenuated …
Number of citations: 45 www.sciencedirect.com
X Cai, X Lu, Z Jia, X Zhang, W Han, X Rong… - International journal of …, 2015 - Springer
… In order to determine if activation of STAT3 will affect expression levels of NKG2D ligands, we treated K562/AO2 cell with STAT3 inhibitor VII and detected NKG2D ligands on K562/AO2 …
Number of citations: 9 link.springer.com
Y Sun, A Lehmbecker, A Kalkuhl… - Neuropathology and …, 2015 - Wiley Online Library
… The STAT3 pathway was activated using meteorin and inhibited using STAT3 inhibitor VII in … In contrast, an oppositional result was observed in BO-1 cells treated with STAT3 inhibitor VII…
Number of citations: 25 onlinelibrary.wiley.com
A Dhall, S Patiyal, N Sharma, NL Devi… - Computers in biology and …, 2021 - Elsevier
… In addition, we observed that the occurrence of the rings and aromatic groups in few existing FDA-approved STAT3 inhibitors such as Napabucasin (BBI608), and STAT3 Inhibitor VII. …
Number of citations: 14 www.sciencedirect.com
D Escobar-Zarate, YP Liu, L Suksanpaisan… - Cancer gene …, 2013 - nature.com
… (LBH589), phosphatidylinositol 3-kinase (GDC-0941, LY294002), mammalian target of rapamycin (rapamycin) or signal transducer and activator of transcription 3 (STAT3 inhibitor VII) …
Number of citations: 63 www.nature.com
TM Covey, S Putta, M Gulrajani, AC Cohen… - Molecular Cancer …, 2009 - AACR
… ‐target signaling effects outside the JAK/STAT pathway were observed (eg, Cucurbitacin I induced a dose‐dependent increase in p‐ERK in the monocyte subset and “Stat3 Inhibitor VII” …
Number of citations: 0 aacrjournals.org
S Im Choi, SY Kim, JH Lee, JY Kim, EW Cho, IG Kim - Oncotarget, 2017 - ncbi.nlm.nih.gov
… (right panel) after treatment of STAT3 inhibitor VII (10 μM, 24 hr), … of FAK inhibitor 14 and STAT3 inhibitor VII in TM4SF4-… with FAK inhibitor 14 and STAT3 inhibitor VII. Scale bar = 20 …
Number of citations: 33 www.ncbi.nlm.nih.gov
X Lu, Z Zhu, L Jiang, X Sun, Z Jia, S Qian… - American Journal of …, 2015 - ncbi.nlm.nih.gov
… K562 cells were transfected with lentivirus carrying STAT3 siRNA or K562 cells were treated with an STAT3-specific inhibitor (STAT3 inhibitor VII). The expression of ULPB2 significantly …
Number of citations: 21 www.ncbi.nlm.nih.gov
TL Sumpter, A Dangi, BM Matta, C Huang… - The Journal of …, 2012 - journals.aai.org
… DCs pretreated with vehicle control and STAT3 Inhibitor VII, respectively. Isotype controls … from cocultures of mDCs or mDCs pretreated with STAT3 Inhibitor VII (DC/STAT3) and either …
Number of citations: 65 journals.aai.org
G Dalagiorgou, C Piperi, C Adamopoulos… - Cellular and Molecular …, 2017 - Springer
… Cells untreated or pre-treated with the STAT3 inhibitor VII or anti-IgPKD1 alone, as well as with their combination were subjected to mechanical stretch for 0–6 h. STAT3 inhibitor VII is a …
Number of citations: 55 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。